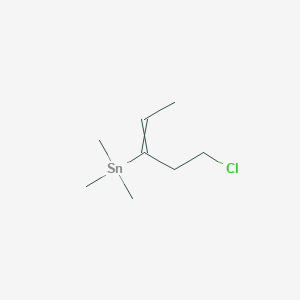
(5-Chloropent-2-en-3-yl)(trimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloropent-2-en-3-yl)(trimethyl)stannane: is an organotin compound characterized by the presence of a tin atom bonded to a 5-chloropent-2-en-3-yl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloropent-2-en-3-yl)(trimethyl)stannane typically involves the reaction of 5-chloropent-2-en-3-yl halides with trimethylstannane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions: (5-Chloropent-2-en-3-yl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The chlorine atom in the 5-chloropent-2-en-3-yl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are used in substitution reactions.
Major Products Formed:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学的研究の応用
Chemistry: (5-Chloropent-2-en-3-yl)(trimethyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the synthesis of complex organotin compounds.
Biology: In biological research, organotin compounds are studied for their potential as antifungal and antibacterial agents. This compound is investigated for its bioactivity and interaction with biological molecules.
Medicine: Organotin compounds, including this compound, are explored for their potential therapeutic applications, such as anticancer agents. Their ability to interact with cellular components makes them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and as a catalyst in various chemical reactions. Its unique properties make it valuable in material science and manufacturing processes.
作用機序
The mechanism of action of (5-Chloropent-2-en-3-yl)(trimethyl)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form covalent bonds with biological molecules, leading to alterations in their structure and function. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
- 5-chloropent-1-en-2-yl(trimethyl)stannane
- 4-chlorobut-1-en-2-yl(trimethyl)stannane
- 6-chlorohex-1-en-2-yl(trimethyl)stannane
Comparison: (5-Chloropent-2-en-3-yl)(trimethyl)stannane is unique due to the position of the chlorine atom and the double bond in its structure. This configuration imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the double bond in the 2-position and the chlorine atom in the 5-position makes it more reactive in certain substitution reactions compared to its analogs.
特性
CAS番号 |
101849-67-6 |
|---|---|
分子式 |
C8H17ClSn |
分子量 |
267.38 g/mol |
IUPAC名 |
5-chloropent-2-en-3-yl(trimethyl)stannane |
InChI |
InChI=1S/C5H8Cl.3CH3.Sn/c1-2-3-4-5-6;;;;/h2H,4-5H2,1H3;3*1H3; |
InChIキー |
FEMFLPJRNLXCIA-UHFFFAOYSA-N |
正規SMILES |
CC=C(CCCl)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


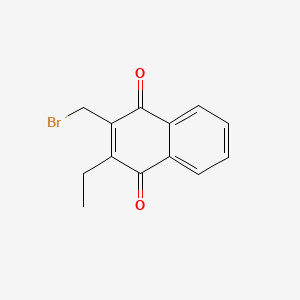

![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)




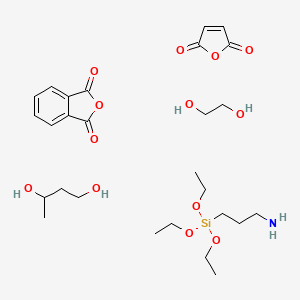
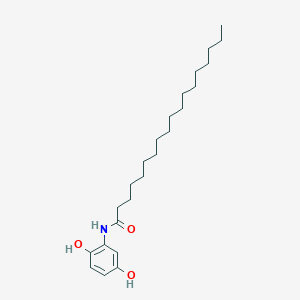

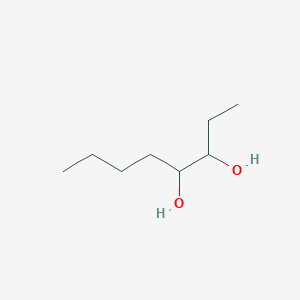
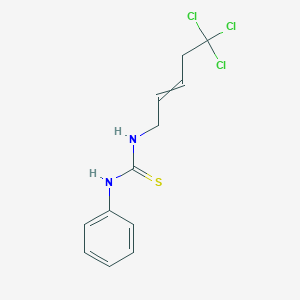
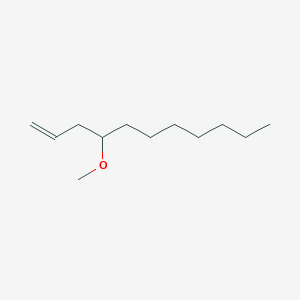
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
